molecular formula C22H20F3N5O B2577759 N-(2,4-dimethylphenyl)-5-methyl-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 909575-09-3

N-(2,4-dimethylphenyl)-5-methyl-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2577759
CAS No.: 909575-09-3
M. Wt: 427.431
InChI Key: RHCIPNYFERVAJL-UHFFFAOYSA-N
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Description

“N-(2,4-dimethylphenyl)-5-methyl-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a complex organic compound. It belongs to the class of compounds known as triazolopyrimidines . Triazolopyrimidines are part of a larger class of compounds known as heterocycles, which are rings that contain at least two different elements as part of its ring structure .


Synthesis Analysis

The synthesis of similar compounds involves aromatic nucleophilic substitution . The new compounds are synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol . This method features high regioselectivity, good functional group tolerance, and a wide substrate scope .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple ring structures and functional groups. The presence of the triazolopyrimidine core suggests that it may have the ability to form specific interactions with different target receptors .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple functional groups. The reactions could involve the triazolopyrimidine core and the various substituents present in the molecule .

Scientific Research Applications

Synthesis and Chemical Properties

Research on similar triazolopyrimidine compounds has explored their synthesis methods, chemical properties, and structural characterization. For example, studies have detailed the synthesis of triazolopyrimidine derivatives through various chemical reactions, showcasing their structural diversity and the potential for chemical modifications to enhance their biological activities. These compounds are synthesized using methods such as the Biginelli protocol and are characterized by techniques like IR, NMR, and mass spectroscopy, indicating a robust framework for exploring the chemical properties of N-(2,4-dimethylphenyl)-5-methyl-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide and similar molecules (Gilava et al., 2020).

Biological Activity

Triazolopyrimidines, closely related to the compound , have been evaluated for their antimicrobial and antioxidant activities. These studies reveal that triazolopyrimidine derivatives can exhibit significant biological effects, suggesting that this compound may also hold potential in these areas. For instance, a series of triazolopyrimidine compounds were synthesized and tested for antimicrobial activity, providing insights into their potential use in combating microbial infections (Chauhan & Ram, 2019).

Anticancer and Anti-inflammatory Potential

Furthermore, certain triazolopyrimidine derivatives have been investigated for their anticancer and anti-inflammatory properties, hinting at the broader therapeutic applications of these compounds. By synthesizing and evaluating novel pyrazolopyrimidine derivatives, researchers have identified compounds with promising anticancer and anti-5-lipoxygenase activities, suggesting a potential avenue for research into this compound (Rahmouni et al., 2016).

Future Directions

The future directions for research on this compound could involve further exploration of its biological activities and potential applications. This could include in-depth studies on its mechanism of action, as well as the development of new synthetic methods to improve its production .

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-5-methyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F3N5O/c1-12-4-9-17(13(2)10-12)29-20(31)18-14(3)28-21-26-11-27-30(21)19(18)15-5-7-16(8-6-15)22(23,24)25/h4-11,19H,1-3H3,(H,29,31)(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHCIPNYFERVAJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(NC3=NC=NN3C2C4=CC=C(C=C4)C(F)(F)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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